Efatutazone dihydrochloride monohydrate is an investigational small molecule drug primarily studied for its potential therapeutic applications in various cancers, including lymphoma, liposarcoma, solid tumors, multiple myeloma, and recurrent thyroid cancer. It acts as a peroxisome proliferator-activated receptor gamma agonist, which plays a crucial role in regulating cellular functions such as glucose metabolism and lipid storage .
Efatutazone is classified under investigational drugs and is recognized for its unique chemical structure. The compound's chemical formula is with a CAS registry number of 1048002-36-3. It has been the subject of several clinical trials aimed at evaluating its efficacy and safety in treating various malignancies .
The synthesis of efatutazone dihydrochloride monohydrate involves several chemical reactions that lead to the formation of the thiazolidinedione core structure. While specific detailed methodologies are proprietary or not fully disclosed in public literature, the general approach includes:
The synthesis may require advanced techniques such as chromatography for purification and spectroscopic methods (NMR, MS) for structural confirmation .
Efatutazone dihydrochloride monohydrate features a complex molecular structure characterized by a thiazolidinedione ring fused with various aromatic systems. The IUPAC name is 5-[(4-{[6-(4-amino-3,5-dimethylphenoxy)-1-methyl-1H-1,3-benzodiazol-2-yl]methoxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione.
Key structural data include:
Efatutazone can participate in various chemical reactions typical for thiazolidinediones, including:
These reactions are critical for modifying the compound to enhance its pharmacological properties or to investigate structure-activity relationships.
Efatutazone dihydrochloride monohydrate exerts its effects primarily through activation of peroxisome proliferator-activated receptor gamma. This activation leads to:
These properties influence the drug's absorption, distribution, metabolism, and excretion profiles .
Efatutazone dihydrochloride monohydrate has been investigated primarily in oncology settings:
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.: 71869-92-6
CAS No.: 2375662-42-1
CAS No.: 610764-96-0